molecular formula C27H34N2O5 B570201 (S)-Benzyl 1-((S)-2-(((R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)pyrrolidine-2-carboxylate CAS No. 139492-22-1

(S)-Benzyl 1-((S)-2-(((R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)pyrrolidine-2-carboxylate

Cat. No.: B570201
CAS No.: 139492-22-1
M. Wt: 466.578
InChI Key: MZFVAAUZTGRTKL-ZTCOLXNVSA-N
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Description

(S)-Benzyl 1-((S)-2-((®-1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)pyrrolidine-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers, making it a subject of interest in stereochemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 1-((S)-2-((®-1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)pyrrolidine-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolidine structure, followed by the introduction of the benzyl group and the ethoxy-oxo-phenylbutan-2-yl moiety. Common reagents used in these steps include protecting groups, coupling agents, and chiral catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 1-((S)-2-((®-1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to simplify the compound or alter its reactivity.

    Substitution: Allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a simpler alcohol or amine.

Scientific Research Applications

    Chemistry: Used as a chiral building block in the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (S)-Benzyl 1-((S)-2-((®-1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind selectively to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • ®-Benzyl 1-(®-2-(((S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)pyrrolidine-2-carboxylate
  • (S)-Benzyl 1-((S)-2-(((S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)pyrrolidine-2-carboxylate

Uniqueness

The uniqueness of (S)-Benzyl 1-((S)-2-((®-1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)pyrrolidine-2-carboxylate lies in its specific stereochemistry, which can significantly influence its biological activity and chemical reactivity. This makes it a valuable compound for studying the effects of chirality in various applications.

Properties

IUPAC Name

benzyl (2S)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O5/c1-3-33-26(31)23(17-16-21-11-6-4-7-12-21)28-20(2)25(30)29-18-10-15-24(29)27(32)34-19-22-13-8-5-9-14-22/h4-9,11-14,20,23-24,28H,3,10,15-19H2,1-2H3/t20-,23+,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFVAAUZTGRTKL-ZTCOLXNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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